Bisphosphonates (BPs) have emerged as a cornerstone in the treatment of various bone diseases characterized by excessive osteoclast-mediated bone resorption, such as osteoporosis, Paget's disease, and certain malignancies with bone metastases. These compounds are analogs of pyrophosphate and exhibit a strong affinity for bone mineral, which is central to their mechanism of action. The clinical efficacy of bisphosphonates is attributed to their ability to inhibit osteoclast function, thereby reducing bone turnover and increasing bone density125.
Bisphosphonates have been widely used in clinical practice for the management of osteoporosis, providing significant fracture risk reduction. Their role extends to the treatment of Paget's disease of bone, where they help in normalizing serum alkaline phosphatase levels and improving bone pain5. In oncology, bisphosphonates are utilized to manage bone metastases from solid tumors and multiple myeloma, reducing skeletal-related events and hypercalcemia of malignancy5. Despite their benefits, the use of bisphosphonates has been associated with adverse effects such as osteonecrosis of the jaw, necessitating careful consideration of their long-term use5.
The mechanism of action of bisphosphonates is complex and can be categorized based on their chemical structure. Simple bisphosphonates, such as clodronate and etidronate, exert their effects by being metabolically incorporated into non-hydrolysable analogs of ATP, leading to osteoclast apoptosis through the disruption of mitochondrial function24. On the other hand, nitrogen-containing bisphosphonates (N-BPs) like alendronate, risedronate, ibandronate, and zoledronate, target the mevalonate pathway by inhibiting the enzyme farnesyl diphosphate synthase (FPPS). This inhibition prevents the post-translational modification of small GTP-binding proteins essential for osteoclast function, leading to a loss of bone-resorptive activity and induction of osteoclast apoptosis134. Recent advances have also highlighted that the acute-phase reaction, an adverse effect of N-BPs, is a consequence of the inhibition of FPPS3.
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6